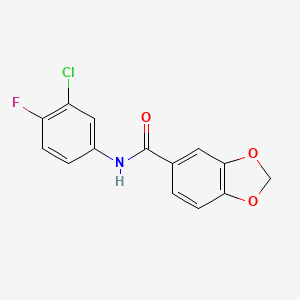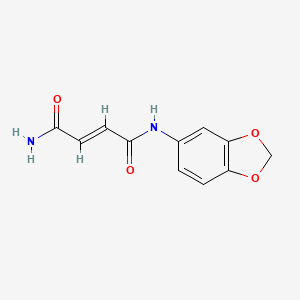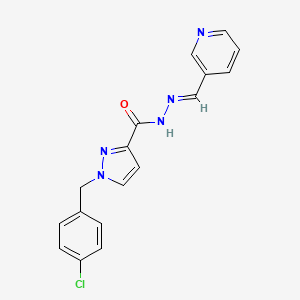![molecular formula C20H27N7O2 B5542831 N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)
N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a process that integrates parallel synthetic chemistry and structure-based drug design. Such methods have been applied to create novel PDE9A inhibitors, advancing to clinical trials (Verhoest et al., 2012).
Molecular Structure Analysis
Studies on related compounds like (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine show that the molecular structure features a chiral center and specific planar arrangements (Liu et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazolo[4.3-d]pyrimidines have been explored due to their pharmacological importance. These compounds, as structural analogues of purines, exhibit activities like adenosine receptor antagonism and have shown potential in various cardiovascular disorders (Reddy et al., 2004).
Physical Properties Analysis
Analysis of related compounds, such as regiospecific synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, provides insights into their physical properties, which are characterized using methods like IR, NMR, and X-ray diffraction crystallography (Wu et al., 2010).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-b]pyridin-6-ones, a related group of compounds, have been synthesized using electrochemical strategies. These properties are explored through environmentally benign procedures and are crucial for understanding the compound's behavior (Veisi et al., 2015).
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including their crystallographic analysis and theoretical physical and chemical property calculations, have been extensively studied. These compounds have been confirmed to possess biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
- Pyrimidine linked pyrazole heterocyclics have shown significant insecticidal and antimicrobial potential, indicating their utility in developing new agents for agricultural and medicinal applications (Deohate & Palaspagar, 2020).
Anticancer Activities
- Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing their potential in cancer therapy (Rahmouni et al., 2016).
- Enaminones used as building blocks for the synthesis of substituted pyrazoles have been tested for antitumor and antimicrobial activities, revealing their broad-spectrum biological efficacy (Riyadh, 2011).
Antibacterial and Antifungal Applications
- The antimicrobial activity of some novel pyrazole, fused pyrazolopyrimidine, and pyrazolotriazolopyrimidine derivatives has been investigated, identifying compounds with significant activity against various microbial strains (Abunada et al., 2008).
特性
IUPAC Name |
1-[2-(methylamino)-4-(pyrrolidine-1-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-3-(2-methylpyrazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2/c1-21-20-23-16-8-12-27(17(28)6-5-14-7-9-22-25(14)2)13-15(16)18(24-20)19(29)26-10-3-4-11-26/h7,9H,3-6,8,10-13H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIVXVDGFOFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(CN(CC2)C(=O)CCC3=CC=NN3C)C(=N1)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)
![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)




![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)